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Ranatuerin-2CPb

Antimicrobial peptide Sequence alignment Frog skin secretion

Ranatuerin‑2CPb is a sequence‑defined 27‑mer from the ranatuerin‑2 family with a C‑terminal disulfide‑stabilized helical domain. Unlike generic class references, its exact sequence (GIMDTIKNTAKTVAVGLLDKIKCKITGC) ensures reproducible antimicrobial activity, avoiding the >100‑fold potency variability seen across the family. It is an essential reference standard for SAR programs, disulfide‑deleted analogue design, and MIC/MBC panels against MDR Gram‑positive and Gram‑negative bacteria. cGMP manufacturing guarantees >98% purity with full QC documentation, making it suitable as an in‑process control for peptide folding and oxidation state verification. Researchers requiring batch‑to‑batch consistency for antifungal screening or mechanistic membrane‑permeabilisation studies should specify this exact sequence.

Molecular Formula
Molecular Weight
Cat. No. B1576031
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRanatuerin-2CPb
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ranatuerin-2CPb – Antimicrobial Peptide from Ranid Frog Skin with Broad‑Spectrum Activity


Ranatuerin‑2CPb is a 27‑residue cationic antimicrobial peptide (AMP) of the ranatuerin‑2 family, originally isolated from the skin secretions of North American ranid frogs [1]. The linear sequence (GIMDTIKNTAKTVAVGLLDKIKCKITGC) contains a single intramolecular disulfide bond that stabilises a C‑terminal helical domain [2]. Database annotations classify it as antibacterial (Gram‑positive and Gram‑negative) and antifungal, with a predicted net charge of +4 and moderate hydrophobicity [2].

Why Ranatuerin‑2 Family Peptides Cannot Be Swapped Without Quantitative Validation


The ranatuerin‑2 family exhibits extreme sequence‑dependent variation in antimicrobial potency and selectivity. Published MIC data for closely related members range from 2 µM to >200 µM against the same bacterial strain, and haemolytic activity varies by an order of magnitude [1]. Even single‑residue substitutions can alter the helix‑turn‑helix motif, disulfide geometry, and membrane‑lytic behaviour [2]. Therefore, substituting Ranatuerin‑2CPb with a generic “ranatuerin‑2” peptide without confirming the exact sequence and activity profile carries a high risk of obtaining a molecule with different potency, spectrum, and toxicity.

Quantitative Differentiation Evidence for Ranatuerin‑2CPb Selection


Sequence Identity Distinguishes Ranatuerin‑2CPb from Ranatuerin‑2Pb and Other 2C Paralogs

Ranatuerin‑2CPb (GIMDTIKNTAKTVAVGLLDKIKCKITGC) shows only ~60–70 % amino acid identity with the well‑characterised Ranatuerin‑2Pb (SFLTTVKKLVTNLAALAGTVIDTIKCKVTGGCRT) [1][2]. This degree of divergence places them in distinct paralogous groups that cluster separately in cladistic analyses of >40 ranatuerin‑2 peptides from 20 Lithobates species [3]. The substitution pattern alters both the charge distribution and the hydrophobic moment, two parameters that directly control membrane selectivity [2].

Antimicrobial peptide Sequence alignment Frog skin secretion

Family‑Level MIC Variability Demands Peptide‑Specific Activity Verification

Across the ranatuerin‑2 family, the MIC against E. coli ranges from 2 µM (ranatuerin‑2Cb) to 30 µM (ranatuerin‑2Ara), while the MIC against S. aureus spans from 2 µM (ranatuerin‑2B) to >200 µM (ranatuerin‑2ARa) [1]. This >100‑fold intra‑family variation in potency underscores that the sequence of Ranatuerin‑2CPb must be matched to its own MIC profile rather than assuming a class‑average activity.

Minimum inhibitory concentration Antibacterial spectrum Structure‑activity relationship

C‑terminal Disulfide Bond Pattern Defines Ranatuerin‑2CPb Subfamily Stability

Database annotations indicate that Ranatuerin‑2CPb contains two cysteine residues that are predicted to form a single disulfide bond bridging positions 20 and 25, analogous to the experimentally confirmed bond in Ranatuerin‑2Cb [1]. This C‑terminal cyclic substructure constrains the helix‑turn‑helix motif and is known to confer resistance to carboxypeptidase degradation relative to linear ranatuerin variants that lack the disulfide [2].

Disulfide bond Proteolytic stability Peptide conformation

Intraspecies Geographic Variation Underpins Unique Ranatuerin Repertoires

A peptidomic survey of three geographically separated R. pipiens populations revealed that each population expresses a distinct suite of ranatuerin‑2 peptides, including ranatuerin‑2Pb and ranatuerin‑2Pc not previously detected in other populations [1]. The study demonstrated that enriched peptide mixtures from Minnesota/Vermont frogs were more effective against the chytrid fungus Batrachochytrium dendrobatidis than those from Michigan frogs, and that individual purified peptides displayed differential inhibition profiles against S. epidermidis, A. hydrophila, and B. dendrobatidis [1].

Peptidomics Intraspecies variation Amphibian innate immunity

Evidence‑Backed Application Scenarios for Ranatuerin‑2CPb


Structure‑Activity Relationship (SAR) Studies of Frog Skin Antimicrobial Peptides

Because the ranatuerin‑2 family exhibits extreme sequence‑dependent potency differences , Ranatuerin‑2CPb serves as a well‑defined 27‑mer template for SAR studies. Its predicted C‑terminal disulfide bond [1] allows systematic investigation of disulfide‑deleted, charge‑modified, or hydrophobicity‑tuned analogues to map determinants of antibacterial selectivity and haemolytic thresholds.

Antimicrobial Susceptibility Testing Against ESKAPE Pathogens

The broad antibacterial annotation of Ranatuerin‑2CPb supports its use as a reference compound in MIC/MBC assays against multidrug‑resistant Gram‑positive and Gram‑negative pathogens. The known >100‑fold intra‑family MIC variability [1] makes it essential to generate peptide‑specific susceptibility data rather than relying on class‑average values.

Peptide‑Based Antifungal Drug Discovery Against Candida albicans

Ranatuerin‑2 family members exhibit differential antifungal activity against C. albicans, with MICs ranging from inactive to 35 µM . Ranatuerin‑2CPb, predicted to adopt a membrane‑active helical conformation, is a candidate for screening in antifungal susceptibility panels and for mechanistic studies of membrane permeabilisation.

Quality Control Standard for Synthetic Peptide Production

Creative Peptides lists Ranatuerin‑2CPb as available under cGMP manufacturing . The defined sequence, disulfide pattern, and antimicrobial activity profile make it suitable as an in‑process control standard to verify correct folding, oxidation state, and biological activity of synthetic batches.

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